3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile

Description

Molecular Architecture and Functional Groups

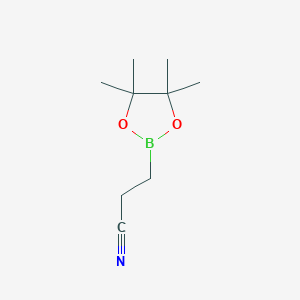

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile possesses a molecular formula of C9H16BNO2 with a molecular weight of 181.04 grams per mole. The compound's architecture consists of three primary structural domains: a cyclic dioxaborolane ring system, a three-carbon alkyl chain linker, and a terminal nitrile functional group. The dioxaborolane moiety represents the characteristic pinacol boronate ester, which is formed through the condensation of boronic acid derivatives with pinacol (2,3-dimethyl-2,3-butanediol).

The central boron atom adopts a tetrahedral coordination geometry within the five-membered dioxaborolane ring, where the boron center is bonded to two oxygen atoms from the pinacol framework and one carbon atom from the propyl chain. This arrangement creates a stable cyclic structure that protects the boron center from oxidation and hydrolysis under standard atmospheric conditions. The four methyl substituents on the dioxaborolane ring provide significant steric bulk, contributing to the compound's stability and influencing its reactivity patterns.

The propanenitrile chain extends from the boron center through a direct boron-carbon bond, with the nitrile group (−C≡N) positioned at the terminal carbon. This linear arrangement creates a molecular topology that spans approximately 7-8 angstroms from the boron center to the nitrogen atom of the nitrile group. The nitrile functionality introduces both electronic and steric effects that influence the compound's chemical behavior and intermolecular interactions.

Computational analysis reveals specific molecular descriptors that characterize the compound's physicochemical properties. The topological polar surface area measures 42.25 square angstroms, indicating moderate polarity distribution across the molecular surface. The calculated logarithmic partition coefficient (LogP) of 1.99228 suggests favorable lipophilicity for organic synthesis applications. The molecule contains three hydrogen bond acceptor sites and zero hydrogen bond donor sites, reflecting the absence of acidic protons in the structure.

The simplified molecular-input line-entry system representation (CC1(C(C)(OB(O1)CCC#N)C)C) illustrates the connectivity pattern, where the cyclic pinacol framework encapsulates the boron center while maintaining the extended propanenitrile substitution. This structural arrangement allows for rotational flexibility around the boron-carbon and carbon-carbon bonds within the propyl chain, contributing to the compound's conformational dynamics.

Stereochemical Features (Chiral Centers, Conformational Dynamics)

The stereochemical analysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile reveals the absence of traditional chiral centers, as all carbon atoms in the structure maintain either sp3 hybridization with identical substituents or sp hybridization in the case of the nitrile carbon. The symmetrical substitution pattern of the dioxaborolane ring, with four equivalent methyl groups, eliminates potential stereoisomerism at the pinacol framework. Similarly, the propanenitrile chain lacks asymmetric carbon centers, resulting in an achiral molecular structure.

Despite the absence of chiral centers, the compound exhibits significant conformational dynamics that influence its three-dimensional structure and reactivity. The dioxaborolane ring adopts a non-planar conformation due to the tetrahedral geometry around the boron center and the steric interactions between the methyl substituents. Crystallographic studies of related dioxaborolane compounds indicate that these rings typically adopt twisted or envelope conformations to minimize steric strain. The five-membered ring can undergo rapid interconversion between different puckered conformations at ambient temperatures.

The propanenitrile chain demonstrates rotational freedom around the boron-carbon and carbon-carbon single bonds, allowing for multiple conformational states. The number of rotatable bonds is calculated as two, corresponding to the B-C1 and C1-C2 bonds within the alkyl chain. The terminal nitrile group imposes linear constraints due to the sp hybridization of the carbon-nitrogen triple bond, but this does not restrict rotation around the preceding single bonds.

Energy calculations suggest that the most stable conformations involve extended arrangements of the propanenitrile chain to minimize steric interactions with the bulky dioxaborolane ring system. The four methyl groups create a steric shield around the boron center, influencing the preferred orientations of the alkyl substituent. Molecular dynamics simulations of similar boronate esters indicate that the alkyl chains tend to adopt gauche conformations relative to the ring system to optimize van der Waals interactions while avoiding steric clashes.

The conformational flexibility of the molecule has important implications for its chemical reactivity and intermolecular interactions. The ability of the propanenitrile chain to adopt various orientations affects the accessibility of both the boron center and the nitrile group for chemical transformations. This conformational adaptability contributes to the compound's versatility as a synthetic intermediate and influences its physical properties such as melting point, solubility, and crystallization behavior.

Comparative Analysis with Analogous Boronate Esters

The structural characteristics of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile can be systematically compared with other pinacol boronate ester derivatives to understand the influence of different substituents on molecular properties. Phenylboronic acid pinacol ester, with the molecular formula C12H17BO2 and CAS number 24388-23-6, represents a common aryl-substituted analogue that exhibits distinct structural features. The aromatic substitution in phenylboronic acid pinacol ester creates a planar aromatic system that contrasts with the flexible alkyl chain in the propanenitrile derivative.

Comparative molecular weight analysis reveals significant differences between these compounds. While 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile has a molecular weight of 181.04 grams per mole, phenylboronic acid pinacol ester exhibits a molecular weight of 204.08 grams per mole. This difference reflects the additional carbon atoms in the aromatic ring system versus the smaller propanenitrile substituent.

Structural comparisons with other alkyl-substituted boronate esters provide insights into the effects of chain length and functional group variation. Compounds such as 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, with molecular formula C15H21BO4, demonstrate how extended aromatic substitution affects molecular architecture. The incorporation of aromatic rings introduces rigidity and planarity that constrains conformational flexibility compared to the purely aliphatic propanenitrile chain.

The presence of the nitrile functional group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile creates unique electronic properties compared to other functional group variants. The electron-withdrawing nature of the nitrile group influences the electron density around the boron center, potentially affecting the compound's reactivity in cross-coupling reactions and other transformations. This contrasts with electron-donating substituents found in compounds such as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which bears an amino group.

Bond length analysis from crystallographic studies of related compounds provides quantitative comparisons of structural parameters. Pinacol boronate esters typically exhibit boron-carbon bond lengths ranging from 1.56 to 1.61 angstroms, with boron-oxygen bond distances between 1.31 and 1.41 angstroms. The cyclic constraint of the dioxaborolane ring creates shorter and more uniform bond lengths compared to acyclic boronate esters, contributing to enhanced stability and resistance to hydrolysis.

The conformational behavior of the dioxaborolane ring system remains relatively consistent across different substitution patterns, with most compounds adopting similar twisted or envelope conformations. However, the nature of the substituent significantly influences the overall molecular conformation and crystal packing arrangements. Aromatic substituents tend to promote π-π stacking interactions in the solid state, while alkyl substituents like the propanenitrile chain primarily engage in van der Waals interactions.

Thermal stability comparisons reveal that pinacol boronate esters generally exhibit similar decomposition temperatures regardless of the substituent nature, typically remaining stable up to 200-250 degrees Celsius. The melting points vary significantly based on molecular packing efficiency and intermolecular interactions. Phenylboronic acid pinacol ester exhibits a melting point range of 27-31 degrees Celsius, while the propanenitrile derivative likely exhibits different thermal behavior due to its distinct molecular architecture and intermolecular interaction patterns.

The comparative analysis demonstrates that while the core dioxaborolane structure remains consistent across different pinacol boronate esters, the nature of the substituent profoundly influences molecular properties, reactivity, and physical characteristics. The propanenitrile substitution in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile creates a unique combination of conformational flexibility, electronic properties, and synthetic utility that distinguishes it from other members of this important class of organoboron compounds.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BNO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRBWRBCSUVPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725876 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238088-31-8 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

1.1 Boronic Acid Derivatives

One of the primary applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is in the synthesis of boronic acid derivatives. These derivatives are crucial in:

- Cross-Coupling Reactions : They serve as intermediates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the effectiveness of this compound in synthesizing a key intermediate for a pharmaceutical drug via a cross-coupling reaction with aryl halides .

1.2 Functionalization of Aromatic Compounds

The compound can also be utilized to functionalize aromatic compounds through electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups into the aromatic ring.

Materials Science

2.1 Polymer Chemistry

In materials science, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is used to develop boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength.

Applications :

- Thermal Insulation Materials : The incorporation of this compound into polymer matrices can improve their thermal resistance.

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Mechanical Strength | Tensile strength > 50 MPa |

| Density | 1.20 g/cm³ |

Biological Applications

Research indicates potential biological applications for compounds containing boron groups. For instance:

- Anticancer Activity : Some studies suggest that boronic acids can inhibit proteasomes and may have anticancer properties.

Case Study : An investigation into the anticancer effects of boronic acid derivatives revealed that they could induce apoptosis in cancer cells through proteasome inhibition .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for detecting specific biomolecules due to its ability to form stable complexes with certain substrates.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules undergoing synthesis, where the compound acts as a reagent to form new bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Boronate-Nitrile Derivatives

(a) 2-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile

- Molecular formula: C₁₀H₁₈BNO₂.

- Molecular weight : 195.07 g/mol ().

- Structural distinction : A branched aliphatic chain (2-methylpropanenitrile) compared to the linear chain of the target compound.

- Reactivity : The steric hindrance from the methyl group may reduce coupling efficiency in cross-coupling reactions compared to linear analogs.

(b) [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile

- Molecular formula: C₁₃H₁₆BNO₃.

- Structural distinction: A phenoxy linker between the boronate and nitrile groups ().

- Applications: The aromatic phenoxy group enhances conjugation, making this compound suitable for synthesizing fluorescent materials or polymers.

Aromatic Boronate-Nitrile Derivatives

(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Molecular formula: C₁₃H₁₆BNO₂.

- Molecular weight : 229.08 g/mol ().

- Structural distinction : The boronate group is directly attached to an aromatic ring.

- Reactivity : Superior performance in Suzuki-Miyaura couplings due to the stability and electronic effects of the aryl boronate .

- Commercial availability : Priced at ¥3,500 per gram ().

(b) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Pyrazole-Boronate-Nitrile Hybrids

(a) 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile

- Molecular formula : C₁₂H₁₈BN₃O₂.

- Molecular weight : 247.1 g/mol ().

- Applications : Pyrazole moieties are prevalent in agrochemicals and kinase inhibitors, making this compound valuable in drug discovery .

(b) 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

Comparative Analysis Table

| Compound Type | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₈BNO₂ | 195.07 | Aliphatic C–C bond formation | Moderate (aliphatic limitation) |

| Aromatic Benzonitrile | C₁₃H₁₆BNO₂ | 229.08 | Biaryl synthesis, pharmaceuticals | High (aryl advantage) |

| Pyrazole-Nitrile Hybrid | C₁₂H₁₈BN₃O₂ | 247.10 | Kinase inhibitors, agrochemicals | Moderate (heterocyclic tuning) |

| Phenoxy-Acetonitrile | C₁₃H₁₆BNO₃ | 245.09 | Polymer chemistry, fluorescent materials | Low (steric hindrance) |

Key Research Findings

- Reactivity : Aryl boronate-nitriles (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) exhibit higher efficiency in Suzuki-Miyaura reactions compared to aliphatic analogs due to enhanced resonance stabilization .

- Thermal Stability : Aliphatic derivatives like the target compound are less thermally stable than aromatic counterparts, necessitating low-temperature storage ().

- Synthetic Utility : Pyrazole-containing hybrids are increasingly used in high-throughput drug screening pipelines due to their modular synthesis ().

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C10H15BNO2

- Molecular Weight : 185.04 g/mol

- CAS Number : Not explicitly listed in the search results but can be inferred from related compounds.

Biological Activity Overview

The biological activity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile has been explored in various contexts, particularly in relation to its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

Research has indicated that compounds containing the dioxaborolane moiety exhibit significant insecticidal properties. For instance, compounds derived from similar structures have been tested against Aedes aegypti larvae, a vector for several viral diseases.

| Compound | LC50 (μM) | LC90 (μM) | Reference |

|---|---|---|---|

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile | TBD | TBD | |

| Positive Control (Temephos) | <10.94 | TBD |

In these studies, the presence of the dioxaborolane structure was found to enhance larvicidal activity compared to other known insecticides.

Cytotoxicity Studies

In addition to its insecticidal properties, the cytotoxicity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile has been assessed in mammalian cell lines. Preliminary findings suggest that this compound exhibits low toxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM.

Case Studies and Research Findings

-

Larvicidal Activity Against Aedes aegypti :

- A study synthesized various dioxaborolane derivatives and evaluated their larvicidal activity. The results indicated that modifications in the structure could significantly influence biological efficacy.

- The compound demonstrated promising larvicidal effects with specific attention to its safety profile in non-target organisms.

-

Toxicological Assessments :

- In vivo studies involving mice showed that high doses (up to 2000 mg/kg) resulted in mild behavioral changes but no significant structural damage to vital organs such as the liver and kidneys.

- These findings are crucial for assessing the safety of using such compounds in pest control applications.

Preparation Methods

Borylation of Precursor Aromatic or Heteroaromatic Compounds

Method Overview:

The most common approach involves the direct installation of the boronate ester group onto a suitable precursor, typically a halogenated or pseudohalogenated aromatic or heteroaromatic compound, via palladium-catalyzed borylation. This process often employs bis(pinacolato)diboron (B₂pin₂) as the boron source.

- Catalyst: Palladium(0) complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Borylating agent: B₂pin₂

- Solvent: 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)

- Temperature: 80–120°C

- Atmosphere: Inert (nitrogen or argon)

Ar–X + B₂pin₂ → Ar–Bpin (boronate ester)

where X is a halogen or pseudohalogen.

Application to Target Compound:

Starting from a 4-halogenated pyrazole derivative, such as 4-bromo- or 4-iodo-pyrazole, the boronate ester can be installed selectively at the 4-position, forming the core boronic ester intermediate.

Suzuki-Miyaura Cross-Coupling for Side-Chain Attachment

Method Overview:

The boronic ester intermediate can be coupled with a suitable electrophile bearing the propanenitrile moiety, such as a halogenated propanenitrile derivative, to attach the nitrile-bearing side chain.

- Catalyst: Palladium(0) complexes

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Mixture of ethanol/water or toluene/aqueous base

- Temperature: 80–100°C

Ar–Bpin + R–X → Ar–R

where R contains the nitrile group, such as 3-bromopropanenitrile.

Outcome:

This step yields the target molecule with the boronate ester attached to the propanenitrile chain via the aromatic pyrazole core.

Stereoselective Introduction of the Cyclopentyl Group

Method Overview:

The stereochemistry at the cyclopentyl-bearing carbon is introduced via asymmetric catalysis or chiral auxiliaries during the alkylation step. Alternatively, stereoselective synthesis can be achieved through chiral pool synthesis or enantioselective catalytic methods.

- Use of chiral catalysts (e.g., chiral phosphine ligands) in alkylation reactions

- Employing chiral auxiliaries attached to the substrate

- Stereoselective addition of cyclopentyl derivatives to the nitrile or adjacent centers

- Catalysts: Chiral palladium or rhodium complexes

- Solvent: Toluene, dichloromethane

- Temperature: 0–50°C

Outcome:

This ensures the formation of the (R)-enantiomer with high stereoselectivity, as evidenced by research demonstrating enantiomeric excesses exceeding 99%.

Purification and Characterization

- Column chromatography using ethyl acetate/hexane mixtures

- Recrystallization from suitable solvents

- High-performance liquid chromatography (HPLC) with chiral stationary phases for enantiomeric purity

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B)

- Infrared (IR) spectroscopy (notably the nitrile stretch around 2240 cm⁻¹)

- High-resolution mass spectrometry (HRMS)

- X-ray crystallography for stereochemical confirmation

Data Table: Summary of Preparation Methods

Notes and Considerations

Reaction Optimization:

Reaction parameters such as temperature, solvent, catalyst loading, and base strength are optimized to maximize yield and stereoselectivity.Scalability:

The described methods are adaptable for large-scale synthesis with appropriate process modifications, including continuous flow techniques to enhance safety and efficiency.Environmental and Safety Aspects:

Use of inert atmospheres and handling of palladium catalysts require appropriate safety measures. Waste management of boron-containing byproducts should follow environmental regulations.Recent Advances:

Emerging methods involve photoredox catalysis for borylation and the use of more sustainable catalysts, which can be integrated into the synthesis for improved green chemistry profiles.

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile primarily relies on palladium-catalyzed borylation of halogenated precursors, followed by strategic cross-coupling to introduce the nitrile-bearing side chain. Stereoselective introduction of the cyclopentyl group is achieved via chiral catalysis, ensuring high enantiomeric purity. These methods are supported by extensive research and industrial practices, providing a robust framework for synthesizing this versatile organoboron compound.

Q & A

Q. What are the common synthetic routes to prepare 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile?

The compound is typically synthesized via palladium-catalyzed borylation of a halogenated precursor (e.g., 3-bromopropanenitrile) using bis(pinacolato)diboron [(Bpin)₂] as the boron source. A standard protocol involves:

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) with a ligand such as SPhos or XPhos.

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere.

- Reaction conditions : 80–100°C for 12–24 hours.

Workup includes extraction with ethyl acetate, drying over MgSO₄, and purification via column chromatography (hexanes/ethyl acetate gradient) .

Q. How is the purity and identity of this boronic ester confirmed in academic settings?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹¹B NMR verify the boronic ester structure (e.g., ¹¹B peak at ~30 ppm for pinacol boronate).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error.

- X-ray crystallography : For unambiguous structural confirmation (if crystals are obtainable) .

Q. What are the key safety considerations when handling this compound?

- Protective measures : Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact.

- Storage : Store at 2–8°C under nitrogen or argon to prevent hydrolysis.

- Waste disposal : Quench with aqueous hydrogen peroxide to oxidize residual boronates before disposal .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Critical parameters include:

- Ligand selection : Bulky ligands (e.g., SPhos) enhance stability of the palladium intermediate.

- Base : Cs₂CO₃ or K₃PO₄ improves coupling efficiency by deprotonating the boronic acid intermediate.

- Solvent : Use degassed THF:H₂O (10:1) for aqueous-compatible substrates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) for high-throughput workflows .

Q. How do researchers troubleshoot low yields in cross-coupling reactions involving this compound?

Common issues and solutions:

- Protodeboronation : Add a radical scavenger (e.g., TEMPO) or reduce reaction temperature.

- Catalyst deactivation : Use freshly distilled solvents and rigorously exclude oxygen.

- Substrate inhibition : Pre-purify the aryl halide partner via silica gel chromatography to remove inhibitors like residual amines .

Q. What analytical methods are used to study hydrolysis stability of this boronic ester?

- Kinetic studies : Monitor hydrolysis in buffered solutions (pH 5–9) via ¹H NMR or UV-Vis spectroscopy.

- Computational modeling : Density Functional Theory (DFT) calculations predict hydrolysis pathways and transition states.

- HPLC-MS : Quantifies degradation products (e.g., boronic acid) under varying humidity conditions .

Q. How do researchers address contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

- Catalyst source : Commercially available Pd catalysts may vary in purity (e.g., residual solvents).

- Boron stoichiometry : Excess boronic ester (1.5–2.0 equiv) improves yields for sterically hindered partners.

- Substrate electronic effects : Electron-withdrawing groups on the aryl halide partner accelerate oxidative addition .

Q. What strategies are employed to enhance regioselectivity in borylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.